molecular formula C16H16N6O4 B14436780 5'-Azido-N-benzoyl-2',5'-dideoxycytidine CAS No. 74597-69-6

5'-Azido-N-benzoyl-2',5'-dideoxycytidine

Cat. No.: B14436780
CAS No.: 74597-69-6
M. Wt: 356.34 g/mol
InChI Key: OBDFXIWMWWPQSJ-OUCADQQQSA-N
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Description

5'-Azido-N-benzoyl-2',5'-dideoxycytidine is a protected nucleoside analog that serves as a key synthetic intermediate for the production of 5′-amino-2′,5′-dideoxy nucleosides and their corresponding 5′-N-triphosphate nucleotides (NH2-dNTPs) . These modified nucleotides are widely useful in biological, pharmaceutical, and genomic applications due to the markedly increased reactivity of the 5'-amino functional group compared to the native hydroxyl group . A primary research application of this compound is in the development of novel DNA sequencing methodologies. The 5'-azido moiety can be reduced to a 5'-amine via the Staudinger reaction, and the resulting 5'-amino-2',5'-dideoxycytidine can be converted to its triphosphate form. This NH2-dCTP analog is efficiently incorporated into DNA by enzymes like the Klenow fragment of E. coli DNA polymerase I . The incorporated nucleotide creates an acid-labile phosphoramidate bond in the DNA backbone, allowing for specific cleavage under mild acid conditions to generate a sequence ladder, which is valuable for genomic sequence analysis . Furthermore, the 5'-azido group provides a bioorthogonal handle for "click" chemistry, enabling intramolecular cyclization to form nucleoside macrocycles or other conjugation applications for labeling and constructing complex biomolecular hybrids . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

74597-69-6

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

N-[1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C16H16N6O4/c17-21-18-9-12-11(23)8-14(26-12)22-7-6-13(20-16(22)25)19-15(24)10-4-2-1-3-5-10/h1-7,11-12,14,23H,8-9H2,(H,19,20,24,25)/t11-,12+,14+/m0/s1

InChI Key

OBDFXIWMWWPQSJ-OUCADQQQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CN=[N+]=[N-])O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CN=[N+]=[N-])O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Azido N Benzoyl 2 ,5 Dideoxycytidine and Its Derivatives

Strategies for 5'-Azido Functionalization of Nucleosides

The introduction of an azide (B81097) moiety at the 5'-position of a nucleoside is a key transformation that opens avenues for diverse chemical modifications, including "click chemistry" and Staudinger ligation. nih.gov This functionalization is typically achieved by converting the primary 5'-hydroxyl group into a reactive intermediate that can be readily displaced by an azide nucleophile.

Direct Azide Displacement Reactions in Synthesis

Direct displacement strategies are common for converting the 5'-hydroxyl group of a nucleoside into an azido (B1232118) group. These methods typically involve a two-step sequence where the hydroxyl group is first activated by converting it into a good leaving group, such as a tosylate. This is followed by nucleophilic substitution with an azide salt, like sodium azide. nih.gov

A more direct approach involves the in-situ activation of the hydroxyl group. The Appel reaction, for instance, utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane (e.g., CBr₄) to convert the alcohol into an alkyl halide intermediate under mild conditions. organic-chemistry.orgnrochemistry.com This intermediate is then immediately subjected to displacement by an azide ion (e.g., from NaN₃) to yield the 5'-azido product. This method avoids the isolation of the often-unstable halide intermediate. nih.gov

One-Pot Synthetic Approaches for 5'-Azido Nucleosides

To improve efficiency and yield, one-pot synthetic methodologies have been developed. These procedures combine the activation of the 5'-hydroxyl group and the subsequent azide displacement into a single, continuous process without isolating intermediates. researchgate.net A widely applicable one-pot method for synthesizing 5'-azido-5'-deoxyribonucleosides has been reported, offering a tractable alternative to more challenging techniques like the Mitsunobu reaction. nih.govnih.gov

This one-pot approach, a modification of the Appel reaction, involves treating a protected nucleoside in an anhydrous solvent like dimethylformamide (DMF) with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). After a short period, an excess of sodium azide (NaN₃) is added, and the mixture is heated. nih.gov This process has been successfully applied to various nucleosides, including cytidine (B196190) derivatives, affording high yields of the desired 5'-azido products. nih.govresearchgate.net

Table 1: Representative Conditions for One-Pot 5'-Azido Functionalization nih.gov
Starting Nucleoside (Protected)ReagentsSolventTemperatureTimeYield
N⁴-Benzoyl-2',3'-O-isopropylidene-cytidinePPh₃, CBr₄, NaN₃DMF90 °C24 hHigh
2',3'-O-isopropylidene-uridinePPh₃, CBr₄, NaN₃DMF90 °C24 hHigh

Role of Protective Groups in Synthesis (e.g., N4-Benzoyl and Isopropylidene)

The use of protecting groups is essential in nucleoside chemistry to ensure regioselectivity and prevent unwanted side reactions at other functional sites within the molecule. rsc.org For the synthesis of 5'-azido-N-benzoyl-2',5'-dideoxycytidine, key protecting groups include:

N⁴-Benzoyl Group: The exocyclic amino group of the cytosine base is nucleophilic and can react with the reagents used for modifying the sugar moiety. The benzoyl (Bz) group is commonly used to protect this N⁴-amino function. libretexts.org This protection prevents side reactions during the synthesis and is typically stable under the reaction conditions, but can be removed later with basic reagents like aqueous ammonia. rsc.orgnih.gov

Isopropylidene Group: In ribonucleosides, the 2'- and 3'-hydroxyl groups of the ribose sugar must be protected to ensure that reactions occur selectively at the primary 5'-hydroxyl group. An isopropylidene group is often used to form a cyclic ketal across these two adjacent hydroxyls. nih.gov For 2'-deoxynucleosides, such as the precursor to the title compound, protection of the 3'-hydroxyl group is still necessary to direct the reaction to the 5'-position.

These protecting groups ensure that the synthetic transformations are directed specifically to the 5'-hydroxyl group, leading to the desired product with high purity and yield.

Conversion to 5'-Amino Analogs via Staudinger Reaction

The azide functional group is an excellent precursor to an amine via the Staudinger reaction. sigmaaldrich.com This reaction provides a mild and efficient method for reducing 5'-azido nucleosides to their corresponding 5'-amino analogs, which are valuable for various biological and pharmaceutical applications. nih.govresearchgate.net

The reaction proceeds in two stages. First, the 5'-azido nucleoside is treated with a phosphine (B1218219), most commonly triphenylphosphine (PPh₃), which results in the formation of an iminophosphorane intermediate with the concomitant loss of nitrogen gas. sigmaaldrich.comyoutube.com In the second step, this intermediate is hydrolyzed, typically with water or aqueous ammonia, to yield the 5'-primary amine and triphenylphosphine oxide as a byproduct. nih.govyoutube.com The reaction is highly chemoselective and tolerates a wide range of other functional groups present in the nucleoside. sigmaaldrich.com

Table 2: Conditions for Staudinger Reaction on 5'-Azido Nucleosides nih.gov
SubstrateReagentsSolventConditionsProduct
5'-Azido-2',5'-dideoxycytidine (B12073851)1. PPh₃ 2. Conc. NH₄OHPyridineRoom Temperature5'-Amino-2',5'-dideoxycytidine
5'-Azido-2',5'-dideoxyguanosine1. PPh₃ 2. Conc. NH₄OHPyridineRT, then 55 °C5'-Amino-2',5'-dideoxyguanosine

Phosphorylation to 5'-N-Triphosphate Nucleotide Analogs

For many biological applications, particularly those involving polymerases, nucleoside analogs must be converted into their 5'-triphosphate form. The 5'-amino-2',5'-dideoxynucleosides can be efficiently converted into their corresponding 5'-N-triphosphate analogs. nih.gov The increased nucleophilicity of the 5'-amino group compared to the native 5'-hydroxyl group facilitates this transformation. nih.govresearchgate.net

A robust, one-step method for this phosphorylation involves reacting the 5'-amino nucleoside with trisodium (B8492382) trimetaphosphate in an aqueous, buffered solution. nih.govresearchgate.net The reaction is typically performed at a slightly alkaline pH, often in the presence of tris(hydroxymethyl)aminomethane (Tris) buffer. nih.gov This procedure provides the desired 5'-N-triphosphate nucleotide in high yield, bypassing the often inefficient enzymatic phosphorylation steps that can limit the utility of nucleoside analogs within cellular systems. researchgate.net

Chemical Characterization and Purity Assessment Techniques

Rigorous chemical characterization is essential to confirm the identity, structure, and purity of the synthesized nucleoside derivatives. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. nih.gov NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for confirmation of the sugar and base structure, the successful introduction of the benzoyl protecting group, and the presence of the 5'-azido group and its subsequent conversion to an amino or N-triphosphate group. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds. nih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition of the molecule, verifying that the desired transformations have occurred. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the azide functional group, which exhibits a strong and characteristic stretching vibration at approximately 2100 cm⁻¹. researchgate.net

Chromatographic Methods: Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and for preliminary purity assessment. researchgate.net High-performance liquid chromatography (HPLC), often using reversed-phase or ion-exchange columns, is the method of choice for determining the final purity of the nucleoside analogs with high accuracy. nih.govthepharmajournal.comumich.edu Purification of intermediates and final products is commonly achieved using flash column chromatography. nih.gov

Biochemical and Molecular Interactions of 5 Azido N Benzoyl 2 ,5 Dideoxycytidine and Its Analogs

Substrate Recognition and Polymerase Incorporation Studies

The ability of DNA polymerases to incorporate modified nucleotides is a critical area of study, providing insights into enzyme-substrate interactions, DNA replication fidelity, and the development of therapeutic agents. The Klenow fragment of Escherichia coli DNA Polymerase I, which contains the 5'→3' polymerase activity but lacks the 5'→3' exonuclease activity, is a well-characterized enzyme frequently used in these studies. thermofisher.comabclonal.com Its 3'→5' exonuclease (proofreading) activity may or may not be present depending on the specific construct. thermofisher.comabclonal.com

Efficiency of Incorporation by DNA Polymerases (e.g., Klenow Fragment of Escherichia coli DNA Polymerase I)

The efficiency of incorporation of a nucleotide analog is determined by its ability to be recognized and utilized as a substrate by a DNA polymerase. This is often quantified by steady-state or pre-steady-state kinetic analyses, which determine parameters such as the Michaelis constant (Km) and the maximum rate of incorporation (kpol or Vmax). The ratio kpol/Km provides a measure of the incorporation efficiency or specificity of the polymerase for a particular nucleotide.

Kinetic studies on the incorporation of other modified nucleotides by the Klenow fragment (exo-), which lacks the 3'→5' proofreading activity, reveal that the enzyme can be remarkably permissive towards certain unnatural bases. nih.gov However, the efficiency of incorporation is highly dependent on the specific modifications of the base, sugar, and triphosphate moiety. For example, kinetic analysis of the incorporation of the hyperoxidized guanosine (B1672433) triphosphate lesion, spiroiminodihydantoin-2′-deoxynucleoside-5′-triphosphate (dSpTP), by the Klenow fragment showed significantly reduced incorporation efficiency compared to the natural dGTP. nih.gov

The following interactive table presents hypothetical kinetic parameters for the incorporation of 5'-Azido-dCTP compared to the natural dCTP by the Klenow fragment (exo-), based on findings for other nucleotide analogs.

NucleotideKd (μM)kpol (s-1)Specificity (kpol/Kd) (μM-1s-1)Relative Efficiency (%)
dCTP (natural)10505.0100
5'-Azido-dCTP (hypothetical)50100.24

This table is illustrative and based on data from analogous compounds. Actual values for 5'-Azido-N-benzoyl-2',5'-dideoxycytidine triphosphate may vary.

Influence on DNA Polymerase Activity and Fidelity

The presence of a modification like the 5'-azido group in this compound can influence both the initial incorporation and the subsequent elongation steps. Even if an analog is incorporated, it may not be efficiently extended, potentially leading to a stall in DNA synthesis. nih.gov The N-benzoyl group on the exocyclic amine of cytidine (B196190) may also affect the interaction of the incoming nucleotide with the polymerase active site.

Furthermore, the lack of a 3'-hydroxyl group, as is the case for dideoxynucleosides, results in chain termination. This is the mechanism of action for many antiviral and anticancer nucleoside analogs. However, this compound possesses a 3'-hydroxyl group, suggesting it would not act as an immediate chain terminator in the same manner as dideoxynucleosides.

The fidelity of a DNA polymerase can be influenced by the reaction conditions. For polymerases lacking proofreading activity, factors such as dNTP pool imbalances can affect the error rate. neb.com The introduction of a nucleotide analog can create a situation akin to a dNTP pool imbalance at specific template positions, potentially leading to an increased frequency of misincorporation.

Interactions with Viral Reverse Transcriptases (Mechanistic Studies)

Viral reverse transcriptases (RTs) are key enzymes in the life cycle of retroviruses, such as HIV, and are primary targets for antiviral drug development. These enzymes convert the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. nih.gov Nucleoside reverse transcriptase inhibitors (NRTIs) are analogs of natural deoxynucleotides that, once incorporated into the growing DNA chain, terminate its elongation. youtube.com

Analysis of Enzyme-Nucleic Acid Interactions

The interaction between a viral RT, the nucleic acid template-primer, and the incoming nucleotide is a dynamic process involving conformational changes in the enzyme. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket near the active site of the RT, inducing conformational changes that inhibit the chemical step of nucleotide incorporation without preventing nucleotide binding. nih.gov

The binding and incorporation of a nucleoside analog like this compound triphosphate would be influenced by its structural features. The 5'-azido group and the N-benzoyl modification could affect the positioning of the nucleotide within the active site and its interaction with key amino acid residues. Molecular modeling studies of other nucleoside analogs have shown that specific modifications can lead to enhanced binding affinity and more efficient incorporation by RT compared to the natural substrate. nih.gov

Exploration of Reverse Transcriptase Inhibition Mechanisms through Analogues

The primary mechanism of action for most approved NRTIs is chain termination due to the absence of a 3'-hydroxyl group. However, other inhibitory mechanisms exist. For example, some nucleoside analogs that retain the 3'-hydroxyl group can act as "translocation-defective" RT inhibitors. nih.gov After incorporation, these analogs hinder the movement of the polymerase along the template, effectively halting further DNA synthesis. nih.gov

Given that this compound has a 3'-hydroxyl group, it is unlikely to be an obligate chain terminator. Its potential inhibitory effect on reverse transcriptase could stem from several possibilities:

Competitive Inhibition: The triphosphate form of the nucleoside could compete with the natural dCTP for binding to the active site of the RT.

Delayed Chain Termination: While not an immediate terminator, the incorporated azido-modified nucleotide might create a structural distortion in the DNA that slows down or prevents subsequent nucleotide addition.

Inhibition of Translocation: Similar to translocation-defective inhibitors, the incorporated analog could interfere with the proper positioning of the primer terminus in the active site for the next incorporation event. nih.gov

The following table summarizes the potential inhibitory mechanisms of 5'-Azido-dCTP analogs against viral reverse transcriptases.

Inhibition MechanismDescriptionRelevance to 5'-Azido-dCTP Analogs
Competitive InhibitionAnalog triphosphate competes with the natural dNTP for the enzyme's active site.Highly probable, as it is a structural analog of dCTP.
Chain TerminationIncorporated analog lacks a 3'-OH group, preventing further elongation.Not the primary mechanism for this compound as it possesses a 3'-OH group.
Translocation DefectIncorporated analog hinders the movement of the polymerase on the template-primer.Possible, as the 5'-azido group could introduce steric hindrance. nih.gov

Formation and Acid-Labile Cleavage of Phosphoramidate (B1195095) Linkages within Polynucleotides

The 5'-azido group of this compound can be chemically reduced to a 5'-amino group. If a 5'-amino-modified nucleoside triphosphate is incorporated into a growing DNA chain by a polymerase, it can lead to the formation of a phosphoramidate (P-N) bond instead of the natural phosphodiester (P-O) bond. nih.gov Specifically, this would be an N5'→P3' phosphoramidate linkage.

The formation of phosphoramidate linkages within a polynucleotide chain introduces a significant chemical modification to the DNA backbone. While some modified DNA polymerases have been shown to synthesize N3'→P5' phosphoramidate DNA, the enzymatic formation of the N5'→P3' linkage is less common. nih.gov

A key characteristic of phosphoramidate linkages is their susceptibility to cleavage under mild acidic conditions, whereas phosphodiester bonds are stable. nih.govresearchgate.netmdpi.com The P-N bond can be selectively hydrolyzed, leading to strand scission at the site of the modified nucleotide. mdpi.com This property has been exploited in various molecular biology applications, including the development of cleavable probes for nucleic acid detection. mdpi.com

The rate of acid-mediated cleavage can be influenced by the local DNA structure. For example, the formation of a DNA triplex can accelerate the hydrolysis of a phosphoramidate bond within the triplex-forming oligonucleotide, likely due to conformational strain on the P-N linkage. mdpi.com

Utilization in Probing Enzyme Mechanisms and Active Sites

The strategic placement of an azido (B1232118) group on a nucleoside analog, such as in this compound, provides a powerful tool for elucidating the intricate mechanisms of enzymes, particularly DNA and RNA polymerases, as well as reverse transcriptases. The azido moiety serves as a versatile chemical handle that can be used for photoaffinity labeling to identify and map the active sites of these enzymes. Furthermore, as a dideoxynucleoside, this compound inherently acts as a chain terminator, allowing for detailed kinetic studies of DNA and RNA synthesis.

The N-benzoyl group on the cytidine base can also influence the interaction of the nucleoside with the enzyme's active site, providing insights into the structural requirements for substrate binding and recognition. While direct studies on this compound are limited, the principles of its application can be understood from research on analogous azido-nucleoside derivatives.

Photoaffinity Labeling of Active Sites

Azido-nucleoside analogs are frequently employed as photoaffinity probes. Upon activation by UV light, the azido group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby amino acid residues within the enzyme's active site. This photo-crosslinking effectively "tags" the residues that are in close proximity to the bound nucleoside analog. Subsequent enzymatic or chemical cleavage of the enzyme and analysis by techniques such as mass spectrometry can identify the specific amino acids that were labeled, thereby mapping the substrate-binding pocket.

For instance, analogs like 5-azido-2'-deoxyuridine 5'-triphosphate have been successfully used to crosslink to DNA polymerase I, providing valuable information about the enzyme's active site architecture. nih.govnih.gov By extension, this compound triphosphate could be utilized in a similar manner to probe the active sites of various polymerases. The N-benzoyl group might influence the binding orientation of the nucleoside, potentially leading to the labeling of different or specific sets of amino acid residues compared to non-acylated analogs.

Chain Termination and Kinetic Studies

As a 2',5'-dideoxynucleoside, this compound lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. Consequently, once incorporated into a growing DNA or RNA chain by a polymerase, it acts as a chain terminator. This property is fundamental to techniques like Sanger sequencing and is invaluable for studying the kinetics of polymerization.

The efficiency of incorporation of such an analog compared to the natural substrate (dCTP) can provide quantitative data on how modifications at the 5' position and on the nucleobase affect substrate recognition and catalysis by the polymerase. Kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) can be determined to assess the binding affinity and the rate of incorporation of the analog.

The table below illustrates hypothetical kinetic data for the incorporation of a 5'-azido-dideoxycytidine triphosphate analog by a viral reverse transcriptase, demonstrating its potential as a competitive inhibitor and a chain terminator.

CompoundEnzymeK_m (μM)k_pol (s⁻¹)K_i (μM)
dCTPHIV-1 Reverse Transcriptase15250-
5'-Azido-ddCTPHIV-1 Reverse Transcriptase255010

This table presents hypothetical data based on typical values observed for nucleoside analog inhibitors of reverse transcriptases to illustrate the concept.

Elucidating Structure-Activity Relationships

By systematically modifying the structure of nucleoside analogs like this compound and evaluating their effects on enzyme activity, researchers can establish structure-activity relationships (SAR). The presence of the N-benzoyl group, for example, adds steric bulk and alters the electronic properties of the nucleobase. Comparing the inhibitory activity of the N-benzoylated form to the non-benzoylated analog can reveal the importance of interactions at this position for enzyme binding and catalysis.

Similarly, comparing the effects of a 5'-azido group with other 5' modifications (e.g., amino, fluoro, or hydrogen) can shed light on the specific requirements of the enzyme's active site in the region that accommodates the 5' position of the incoming nucleotide. This information is crucial for the rational design of more potent and selective enzyme inhibitors.

The following table summarizes the inhibitory activities of various hypothetical 2',5'-dideoxycytidine (B11828585) analogs against a generic viral polymerase, highlighting the potential impact of different functional groups on inhibitory potency.

Compound5' ModificationN-Acyl GroupIC₅₀ (μM)
ddC-HNone5.0
5'-Azido-ddC-N₃None2.5
5'-Amino-ddC-NH₂None3.0
5'-Azido-N-benzoyl-ddC-N₃Benzoyl1.8

This table contains hypothetical data to demonstrate the principles of structure-activity relationship studies.

Applications in Genomic and Chemical Biology Research

Utilization in Nucleic Acid Sequencing Methodologies

Potential in Genomic Sequence Analysis Applications

There is no specific information available in the current body of scientific literature detailing the application of 5'-Azido-N-benzoyl-2',5'-dideoxycytidine in genomic sequence analysis.

Development of Modified Oligonucleotide Probes

Non-Radioactive Labeling Strategies for DNA-Protein Interaction Studies

The use of this compound for the development of non-radioactive labeling strategies in DNA-protein interaction studies has not been specifically described in the available scientific literature.

Construction of Combinatorial Peptide-DNA Hybrids for Antisense Applications

There are no specific reports in the scientific literature on the construction of combinatorial peptide-DNA hybrids using this compound for antisense applications.

Bioconjugation and Click Chemistry Applications

The azido (B1232118) group at the 5'-position of this compound makes it a valuable synthon for bioconjugation reactions, particularly in the realm of click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that provides a highly efficient and specific method for linking molecules. researchgate.net

Research has demonstrated the synthesis of a related compound, 5'-azido-2',5'-dideoxycytidine (B12073851), from an octadiynyl derivative of deoxycytidine. researchgate.net This 5'-azido compound serves as a precursor for intramolecular CuAAC reactions. researchgate.net In these reactions, the 5'-azido group reacts with an alkyne moiety present on the same molecule to form a stable triazole linkage, resulting in the formation of a nucleoside macrocycle. researchgate.net

The efficiency of this intramolecular cyclization can be significantly influenced by the reaction conditions. For instance, the presence of a copper(I)-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), has been shown to be crucial for achieving high yields of the macrocyclic product. researchgate.net In one study, the "click" cyclization of a 5'-azido-2',5'-dideoxycytidine derivative in the presence of TBTA resulted in the formation of the corresponding macrocycle in a very high yield of 71%. researchgate.net This highlights the utility of the 5'-azido group in directing the formation of complex molecular architectures.

The ability to form such macrocycles opens up possibilities for creating novel DNA mimics and other molecular structures with potential applications in various areas of chemical biology. researchgate.net The resulting triazole-linked nucleosides can be envisioned as components of new molecular probes or therapeutic agents.

Table 1: Intramolecular Click Cyclization of a 5'-azido-2',5'-dideoxycytidine Derivative
ReactantReaction TypeCatalyst/LigandProductYieldReference
5'-azido-2',5'-dideoxycytidine derivative with an alkyne side chainIntramolecular CuAACCopper(II) sulfate (B86663) and ascorbic acidCyclization failed- researchgate.net
5'-azido-2',5'-dideoxycytidine derivative with an alkyne side chainIntramolecular CuAACCopper(II) sulfate, ascorbic acid, and TBTANucleoside macrocycle71% researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Nucleoside Derivatization

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for the derivatization of azido-modified nucleosides like this compound. nih.gov This reaction enables the covalent linkage of the nucleoside to molecules containing a terminal alkyne, forming a stable triazole ring. The reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it suitable for biological applications. nih.govmdpi.com

The general scheme for a CuAAC reaction involves the reaction of an azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov In the context of this compound, the 5'-azido group serves as the reactive handle for conjugation.

Detailed Research Findings:

While specific studies detailing the CuAAC derivatization of this compound are not extensively documented in publicly available literature, the principle has been widely demonstrated with other 5'-azido-2'-deoxynucleosides. For instance, 5'-azido-2'-deoxyadenosine has been successfully conjugated with various alkyne-containing molecules, including fluorophores and biotin (B1667282), to facilitate the detection and isolation of nucleic acids. researchgate.net Similarly, 5'-azido-2',5'-dideoxyuridine (B8305447) has been utilized in CuAAC reactions to synthesize modified dinucleosides. researchgate.net

The benzoyl protecting group on the cytidine (B196190) base is generally stable under CuAAC conditions, allowing for site-specific modification at the 5'-position without interfering with the nucleobase. This protecting group can be later removed if necessary for applications where the free amine is required.

Table 1: Examples of Molecules Attached to Azido-Nucleosides via CuAAC

Attached MoleculePurpose of DerivatizationRelevant Nucleoside Analogs
Fluorescent Dyes (e.g., FAM, Cy3, Cy5)Visualization and tracking of nucleic acids in cellular imaging and fluorescence in situ hybridization (FISH).5'-azido-2'-deoxyadenosine, 5'-azido-2'-deoxyuridine
BiotinAffinity purification and immobilization of nucleic acids on streptavidin-coated surfaces.5'-azido-2'-deoxyadenosine
Peptides and ProteinsStudying nucleic acid-protein interactions and creating novel bioconjugates with specific functions.General applicability to 5'-azido-nucleosides
Other NucleosidesSynthesis of artificial DNA and RNA analogues with modified backbones.5'-azido-2',5'-dideoxyuridine

Staudinger Ligation in Bioconjugate Chemistry

The Staudinger ligation is another powerful bioorthogonal reaction that can be employed to modify azido-containing molecules. sigmaaldrich.com This reaction involves the formation of a stable amide bond between an azide and a phosphine (B1218219) reagent, typically a triarylphosphine bearing an ortho-ester group. sigmaaldrich.com The reaction proceeds in two main steps: the initial Staudinger reaction to form an aza-ylide, followed by an intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine oxide byproduct. ysu.am

A key advantage of the Staudinger ligation is that it is completely bioorthogonal and does not require a metal catalyst, which can be cytotoxic. sigmaaldrich.com This makes it particularly well-suited for applications in living systems.

Detailed Research Findings:

The application of the Staudinger ligation to this compound would enable the site-specific attachment of a wide range of molecules, including peptides, proteins, and reporter molecules. While direct experimental data on this specific compound is limited, the general utility of the Staudinger ligation for modifying azido-containing biomolecules is well-established. nih.gov For example, it has been used for the site-specific labeling of proteins and for the fluorescence labeling of DNA and RNA at their 5'-terminus. researchgate.net

The reaction conditions for the Staudinger ligation are mild and compatible with the sensitive nature of nucleic acids. The benzoyl protecting group on the cytidine is expected to be stable under these conditions.

Table 2: Comparison of CuAAC and Staudinger Ligation for Nucleoside Derivatization

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Staudinger Ligation
Reaction Type CycloadditionLigation
Functional Groups Azide and terminal alkyneAzide and triarylphosphine with an ortho-ester
Catalyst Copper(I)None (metal-free)
Linkage Formed TriazoleAmide
Bioorthogonality High, but potential for copper cytotoxicityExcellent, no metal catalyst required
Reaction Kinetics Generally very fastCan be slower than CuAAC

Enzymatic Labeling of DNA and RNA with Azido-Modified Nucleotides for Chemical Ligation

Azido-modified nucleoside triphosphates can serve as substrates for various DNA and RNA polymerases, allowing for their enzymatic incorporation into nucleic acid strands. semanticscholar.org This provides a powerful method for introducing azide functionalities at specific positions within a DNA or RNA molecule. Once incorporated, the azide group can be used for subsequent chemical ligation reactions, such as CuAAC or Staudinger ligation, to attach other molecules of interest. semanticscholar.orgresearchgate.net

Detailed Research Findings:

While the direct enzymatic incorporation of this compound triphosphate is not the standard approach due to the 5'-modification, the principle of using azido-modified nucleotides for enzymatic labeling is well-established. Typically, the azide group is attached to the nucleobase or the sugar ring at a position that does not interfere with polymerase activity. For example, 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP) has been shown to be a substrate for E. coli DNA polymerase I, enabling the synthesis of photoactive DNA. nih.govnih.gov

After enzymatic incorporation of an azido-nucleotide, the resulting azide-modified DNA or RNA can be used in chemical ligation reactions. This two-step approach, combining enzymatic synthesis with chemical modification, offers a high degree of flexibility and control over the labeling of nucleic acids. For instance, DNA probes labeled with azido-modified nucleotides have been efficiently functionalized with fluorophores using strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant of click chemistry. semanticscholar.orgresearchgate.net

Table 3: Enzymes Used for Incorporating Modified Nucleotides

EnzymeNucleic Acid TemplateApplication
DNA Polymerases (e.g., Taq, Klenow fragment)DNAPCR-based labeling, primer extension
Reverse TranscriptasesRNALabeling of cDNA
Terminal Deoxynucleotidyl Transferase (TdT)DNA3'-end labeling of DNA
RNA PolymerasesDNAIn vitro transcription to produce labeled RNA

Research on Biological Activities and Associated Mechanisms in Vitro and Non Human in Vivo Focus

Anticancer Activity Research (In Vitro Cell Line Studies)

Modulation of DNA Synthesis and Cellular Processes

While the synthesis of various azido-nucleosides is documented, often positioning them as intermediates for creating other molecules, the biological evaluation of 5'-Azido-N-benzoyl-2',5'-dideoxycytidine itself has not been published. This indicates that the compound may be a synthetic intermediate, a theoretical structure, or a substance whose biological properties have been researched but not disclosed in the public domain.

Mechanisms of Drug Resistance in Related Nucleoside Analogs (Enzymatic and Cellular Contexts)

The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy. For nucleoside analogs, which act as chain terminators of viral DNA synthesis, resistance primarily arises from specific genetic alterations in the viral enzymes responsible for DNA replication, such as reverse transcriptase (RT) in retroviruses. These mutations allow the virus to either prevent the incorporation of the nucleoside analog or to remove it after it has been incorporated, thus enabling DNA synthesis to continue.

Mutations within the coding region of viral enzymes, particularly reverse transcriptase, are a primary mechanism for the development of resistance to nucleoside analogs. These mutations can be selected for during antiviral therapy and can confer resistance to a single drug or multiple drugs (multi-drug resistance). The location and nature of the amino acid substitution determine the specific resistance profile.

Two main pathways for resistance conferred by mutations in HIV-1 reverse transcriptase have been extensively studied:

Discrimination: Some mutations enable the reverse transcriptase enzyme to better distinguish between the natural deoxynucleoside triphosphate (dNTP) substrate and the nucleoside analog inhibitor. This altered discrimination reduces the likelihood of the analog being incorporated into the growing viral DNA chain. Key mutations that function through this mechanism include M184V, which confers high-level resistance to lamivudine and emtricitabine, and the Q151M complex, which is associated with broad multi-nucleoside resistance.

Excision: Other mutations enhance the enzyme's ability to remove the chain-terminating nucleoside analog after it has been incorporated into the DNA strand. This process, known as phosphorolytic activity, involves the use of a pyrophosphate donor, typically ATP, to excise the incorporated drug, allowing DNA synthesis to resume. Thymidine Analogue Mutations (TAMs) are a well-known group of mutations that confer resistance through this excision mechanism. Common TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.

The accumulation of multiple mutations can lead to high-level resistance and cross-resistance to several nucleoside analogs. For instance, the presence of TAMs can increase resistance to zidovudine and stavudine, and in combination with other mutations, can also reduce susceptibility to abacavir and didanosine.

Mutation Associated Nucleoside Analog(s) Primary Resistance Mechanism Description
M184VLamivudine (3TC), Emtricitabine (FTC)DiscriminationConfers high-level resistance by sterically hindering the incorporation of 3TC and FTC, while having a minimal effect on the incorporation of natural dNTPs.
Q151M ComplexZidovudine (AZT), Didanosine (ddI), Zalcitabine (ddC), Stavudine (d4T)DiscriminationPart of a complex of mutations that together allow the enzyme to selectively avoid the incorporation of a broad range of nucleoside analogs.
K65RTenofovir (TDF), Abacavir (ABC), Lamivudine (3TC), Emtricitabine (FTC)DiscriminationReduces the affinity of the reverse transcriptase for several nucleoside analogs, thereby decreasing their rate of incorporation.
L74VAbacavir (ABC), Didanosine (ddI)DiscriminationAlters the dNTP binding pocket, leading to reduced incorporation of certain nucleoside analogs.
M41LZidovudine (AZT), Stavudine (d4T)ExcisionOne of the primary TAMs that enhances the phosphorolytic removal of incorporated thymidine analogs from the terminated DNA chain.
T215Y/FZidovudine (AZT), Stavudine (d4T)ExcisionA key TAM that significantly increases the rate of excision of chain-terminating nucleoside analogs.
D67NZidovudine (AZT), Stavudine (d4T)ExcisionA TAM that contributes to the excision-based resistance pathway, often in combination with other TAMs.
K70RZidovudine (AZT)ExcisionAnother TAM that enhances the removal of incorporated zidovudine.

This table is based on data from multiple sources.

The biochemical foundation of resistance to nucleoside analogs lies in the altered enzymatic kinetics and structural changes of the viral polymerase resulting from specific mutations. These changes disrupt the delicate balance required for efficient viral replication while in the presence of the drug.

The primary biochemical mechanisms of resistance are:

Altered Substrate Binding and Incorporation: Resistance mutations can change the conformation of the enzyme's active site, specifically the dNTP binding pocket. This can lead to a decreased affinity (higher Kd) for the nucleoside analog triphosphate, making its incorporation into the viral DNA less efficient. The M184V mutation, for example, causes a steric clash with certain nucleoside analogs, thereby hindering their binding and incorporation. In contrast, the affinity for the natural dNTP substrate is often minimally affected, giving the virus a selective advantage in the presence of the drug.

Enhanced Phosphorolytic Excision: This mechanism involves the reverse reaction of polymerization, where the incorporated chain-terminating nucleoside analog is removed. Mutations, particularly TAMs, can enhance this process by increasing the enzyme's affinity for ATP, which acts as the pyrophosphate donor for the excision reaction. This increased phosphorolytic activity effectively "proofreads" the viral DNA, removing the inhibitor and allowing replication to proceed. The structural changes brought about by TAMs are thought to reposition the terminated primer strand, facilitating the excision reaction.

Biochemical Mechanism Description Examples of Associated Mutations
Decreased Incorporation Efficiency Mutations alter the active site of the viral polymerase, leading to a lower affinity for the nucleoside analog triphosphate compared to the natural dNTP. This results in a reduced rate of incorporation of the inhibitor.M184V, K65R, L74V, Q151M complex
Increased Excision of Incorporated Inhibitor Mutations enhance the phosphorolytic activity of the polymerase, facilitating the removal of the chain-terminating nucleoside analog from the 3' end of the primer strand, often using ATP as a pyrophosphate donor.Thymidine Analogue Mutations (TAMs): M41L, D67N, K70R, L210W, T215Y/F, K219Q/E
Altered Cellular Metabolism Variations in the activity of host cell enzymes responsible for the anabolic phosphorylation or catabolic degradation of the nucleoside analog can affect the intracellular concentration of the active triphosphate form.Not applicable (cellular, not viral, mechanism)

This table is based on data from multiple sources.

Computational Studies and Structural Analysis of Nucleoside Analogs

Molecular Modeling of 5'-Azido-N-benzoyl-2',5'-dideoxycytidine and Related Structures

Molecular modeling of this compound involves the generation of a three-dimensional (3D) representation of the molecule to study its conformational preferences and electronic properties. This process typically begins with the construction of the molecule's 2D structure, which is then converted into a 3D model using specialized software. The initial 3D structure is then subjected to geometry optimization using quantum mechanical or molecular mechanics methods to find its most stable conformation (lowest energy state). researchgate.net

For nucleoside analogs, key structural parameters include the conformation of the sugar ring (pucker), the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle), and the conformation of the side chains, such as the 5'-azido group. The N-benzoyl protecting group on the cytidine (B196190) base also influences the molecule's electronic distribution and steric profile.

Computational techniques can predict various physicochemical properties that are important for drug development. These properties for a modeled nucleoside analog are often compiled for analysis.

Table 1: Calculated Physicochemical Properties of a Modeled Nucleoside Analog This table is illustrative, showing typical parameters obtained from molecular modeling software.

PropertyPredicted ValueSignificance
Molecular Weight (g/mol)386.37Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient)1.5Indicates lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) (Ų)125.5Relates to drug transport characteristics.
Hydrogen Bond Donors1Potential for interaction with biological targets.
Hydrogen Bond Acceptors8Potential for interaction with biological targets.
Rotatable Bonds5Reflects molecular flexibility.

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. beilstein-journals.orgnih.gov

For nucleoside analogs, SAR studies often investigate how modifications at the sugar moiety, the nucleobase, and the 5' and 3' positions impact their efficacy and toxicity. nih.govaaai.org For instance, studies on other nucleoside analogs have shown that the introduction of an azido (B1232118) group at the 3' or 4' position can significantly influence antiviral activity. nih.govaaai.org The 5'-azido group in this compound is a key feature for SAR analysis.

A computational SAR study would involve designing a series of analogs of this compound and calculating various molecular descriptors for each. These descriptors quantify physicochemical, electronic, and steric properties. The biological activity (e.g., IC50 values against a specific enzyme or virus) would then be correlated with these descriptors to build a predictive QSAR model.

Table 2: Hypothetical SAR Data for 5'-Substituted 2',5'-Dideoxycytidine (B11828585) Analogs This table illustrates the type of data generated in a computational SAR study to understand the effect of the 5'-substituent on predicted activity.

Analog (R-group at 5' position)Calculated Descriptor (e.g., Dipole Moment)Predicted Binding Affinity (kcal/mol)Key Observation
-OH (hydroxyl)3.5 D-6.5Baseline compound.
-N₃ (azido)4.8 D-7.8Increased polarity and size may enhance binding.
-NH₂ (amino)3.1 D-7.2Potential for H-bond donation.
-F (fluoro)4.5 D-7.0Electronegative group alters electronic profile.
-H (hydrogen)2.9 D-6.1Loss of H-bonding potential decreases affinity.

Such analyses help identify which molecular properties are critical for activity, guiding the design of new, more potent compounds. depositolegale.it For example, the model might reveal that a certain size, polarity, or hydrogen bonding capacity at the 5'-position is optimal for interaction with the target biomolecule.

Docking and Molecular Dynamics Simulations of Nucleoside Analog-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a ligand, such as a nucleoside analog, interacts with its biological target, typically a protein or enzyme, at an atomic level. nih.govejmo.orgnih.gov

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govchemrxiv.org The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. nih.gov A docking algorithm then samples a large number of possible binding poses and uses a scoring function to rank them based on predicted binding affinity. beilstein-journals.org

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the nucleoside analog and specific amino acid residues in the active site of the target. ejmo.orgnih.gov This information is critical for understanding the molecular basis of inhibition and for designing analogs with improved binding.

Molecular Dynamics (MD) Simulations While docking provides a static snapshot of the binding pose, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. acs.orgutupub.fi Starting from a docked pose, an MD simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to simulate their movements over nanoseconds or even microseconds. utupub.fimdpi.com

MD simulations provide valuable insights into:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, one can assess the stability of the complex. nih.govnih.gov

Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are constrained by ligand binding. nih.gov

Key Intermolecular Interactions: MD simulations can track the persistence of hydrogen bonds and other interactions throughout the simulation, identifying the most crucial contacts for stable binding. nih.gov

Binding Free Energy: Advanced computational methods like MM-PBSA can be applied to MD simulation trajectories to provide a more accurate estimate of the binding free energy. mdpi.com

Table 3: Illustrative Output from a Docking and MD Simulation Analysis This table presents typical data obtained from simulating the interaction of a nucleoside analog with a target enzyme's active site.

ParameterResultInterpretation
Docking Score (Binding Energy)-8.2 kcal/molIndicates a favorable predicted binding affinity.
Key Interacting Residues (from Docking)Tyr115, Asp185, Arg72Identifies amino acids crucial for binding.
Types of InteractionsHydrogen bond with Asp185, π-π stacking with Tyr115Describes the nature of the binding forces.
Average RMSD of Ligand (from MD)1.5 ÅSuggests the ligand remains stably bound in the active site.
Hydrogen Bond Occupancy (MD)Asp185: 85%Highlights a persistent and important hydrogen bond.

Together, these computational approaches provide a detailed, dynamic view of how nucleoside analogs like this compound interact with their biological targets, offering a rational basis for the design of more effective therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues for 5 Azido N Benzoyl 2 ,5 Dideoxycytidine Research

Development of Novel and More Efficient Synthetic Routes for Azido (B1232118) and Amino Dideoxynucleosides

The future of research involving 5'-azido-N-benzoyl-2',5'-dideoxycytidine is intrinsically linked to the accessibility of this and related molecules. Consequently, a major research thrust is the development of more efficient, scalable, and sustainable synthetic methodologies. Current strategies often involve multi-step processes that can be time-consuming and generate significant waste.

Future synthetic innovations are expected to focus on:

One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single procedure, such as the Appel reaction, can significantly improve efficiency. researchgate.net One-pot syntheses for 5'-azidoribonucleosides have been reported, providing a template for optimizing dideoxynucleoside synthesis. mdpi.com

Biocatalysis: The use of enzymes to perform specific chemical transformations offers a green and highly selective alternative to traditional chemical reagents. rsc.orgresearchgate.net Research into enzymes that can catalyze the introduction of azide (B81097) or amino groups onto nucleoside scaffolds could revolutionize their production.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to higher yields, purity, and safety. Adapting current synthetic routes to flow chemistry setups could enable large-scale, automated production.

Improved Precursors: The development of novel starting materials and protecting group strategies continues to be an area of interest to streamline the synthesis of complex nucleoside analogs. iiserpune.ac.in

Synthesis of Amino Derivatives: The 5'-azido group serves as a convenient precursor to the 5'-amino group through reactions like the Staudinger reduction. researchgate.net Developing more direct and efficient methods for synthesizing 5'-amino-5'-deoxynucleosides is crucial, as these amino derivatives are valuable for creating amide and sulfonamide libraries for chemical space exploration. rsc.org

Synthetic ApproachKey AdvantagesFuture Research Focus
One-Pot Synthesis Increased efficiency, reduced waste, shorter reaction times. mdpi.comAdaptation to a wider range of dideoxynucleoside analogs.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. rsc.orgDiscovery and engineering of novel enzymes (e.g., transferases).
Flow Chemistry Scalability, improved safety, high purity, and automation.Optimization of reactor design and reaction conditions.
Amino Derivative Synthesis Access to diverse chemical libraries for screening. rsc.orgDevelopment of direct amination methods.

Expanded Applications in Nucleic Acid Engineering and Functional Genomics

The azido group on this compound is a powerful chemical handle for modifying nucleic acids using azide-alkyne cycloaddition, a cornerstone of click chemistry. nih.govnih.gov This allows for the precise attachment of various molecules to DNA and RNA, opening up new frontiers in nucleic acid engineering and functional genomics.

Emerging applications include:

Construction of Novel Nucleic Acid Architectures: Click chemistry enables the ligation and cyclization of DNA and RNA strands, as well as their conjugation to other molecules like peptides and sugars. soton.ac.uk This can be used to create artificial nucleic acid structures with unique properties for applications in nanotechnology and materials science.

Advanced Labeling for Imaging: By clicking fluorescent dyes onto azido-modified nucleosides incorporated into DNA or RNA, researchers can track the location and movement of specific nucleic acid sequences within living cells. acs.org This is invaluable for studying cellular processes like transcription and DNA replication.

Functional Genomics Screening: The ability to precisely modify genes is revolutionizing the study of gene function. iaea.org Azido-modified nucleosides can be incorporated into DNA and then tagged to isolate specific genomic regions or to study the interactions of proteins with DNA.

Genome Editing Applications: Technologies like CRISPR/Cas9 allow for precise changes to the genome. nih.govnih.govtrilinkbiotech.com Nucleoside analogs can be used to introduce specific modifications or to deliver editing machinery to targeted genomic loci. The development of new genome editing tools continues to expand the possibilities for functional genomic studies. researchgate.net

Integration with Advanced Bioanalytical Techniques for Mechanistic Elucidation

Understanding how this compound and its derivatives function at a molecular level requires sophisticated analytical tools. The integration of this compound with advanced bioanalytical techniques is crucial for elucidating its mechanisms of action and interaction with biological systems.

Key techniques and future directions include:

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a highly sensitive method for identifying and quantifying modified nucleosides within complex biological samples like cell extracts. acs.orgnih.govuni-mainz.de Future work will involve developing more robust MS-based workflows to map the incorporation of azido-nucleosides into cellular DNA and RNA and to identify the proteins they interact with. nih.gov Ion mobility mass spectrometry may add another dimension of separation for analyzing modified RNAs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of molecules in solution. msu.edu It can be used to study the precise conformation of nucleoside analogs and how their incorporation affects the structure of DNA or RNA duplexes. nih.govnih.gov Future studies will use multi-dimensional and multinuclear NMR to define the structures of nucleic acid oligomers containing these analogs with high precision.

Analytical TechniqueInformation ProvidedFuture Application
LC-MS/MS Identification and quantification of modified nucleosides in biological samples. acs.orgnih.govMapping incorporation sites and identifying interacting proteins (proteomics).
NMR Spectroscopy 3D structure and conformational dynamics of nucleoside analogs and nucleic acids. msu.eduDetermining the structural impact of analog incorporation into DNA/RNA oligomers.

Exploration of New Biological Targets and Pathways for Chemical Probes

A significant area of future research is the use of 5'-azido-dideoxynucleosides as chemical probes to identify new biological targets and interrogate cellular pathways. nih.gov The azide group's bioorthogonal nature makes it ideal for this purpose.

The general strategy involves:

Incorporating the azido-nucleoside analog into cellular processes.

Allowing the probe to bind to its intracellular protein targets.

Lysing the cells and using click chemistry to attach a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) to the azide handle. rsc.orgnih.gov

Using the reporter tag to isolate and identify the target proteins, often via mass spectrometry-based proteomics. rsc.org

This approach minimizes structural perturbation of the initial probe, increasing the likelihood that it will interact with its natural targets within the cell. rsc.org Future research will focus on designing libraries of such probes based on the 5'-azido-dideoxycytidine scaffold to systematically explore various cellular functions and identify proteins involved in disease pathways, potentially uncovering new drug targets. nih.gov Photoactivatable groups can also be combined with the azide handle to create photoaffinity probes that covalently link to their targets upon light activation. nih.govrsc.org

Computational-Driven Design of Next-Generation Nucleoside Analogs for Research Purposes

The design and synthesis of novel nucleoside analogs can be a time-consuming and resource-intensive process. In silico or computational methods are poised to accelerate this process significantly. nih.gov

Future research will increasingly rely on:

Molecular Modeling and Docking: These techniques can predict how a designed nucleoside analog will bind to the active site of a target protein, such as a viral polymerase or a human enzyme. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity, helping to guide the design of more potent analogs.

Generative Artificial Intelligence (AI): Emerging AI and deep generative models can explore vast chemical spaces to design entirely new nucleoside analogs de novo. chemrxiv.org These models can be conditioned on the properties of known active compounds to generate novel structures with a high probability of desired biological activity. chemrxiv.orgnih.gov

Structure Prediction: Tools like AlphaFold can now predict the structure of proteins with high accuracy, providing the necessary 3D information for structure-based drug design. alphafoldserver.com Future iterations may further improve the modeling of protein-nucleic acid complexes containing modified nucleosides.

By integrating these computational approaches, researchers can more rationally design next-generation nucleoside analogs based on the this compound scaffold, tailoring them for specific applications as research tools or therapeutic leads. healthinformaticsjournal.com

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5'-Azido-N-benzoyl-2',5'-dideoxycytidine?

  • Methodological Answer : The synthesis typically involves sequential protection, deoxygenation, and functionalization steps. For example:

2',5'-Dideoxycytidine backbone preparation : Removal of hydroxyl groups at the 2' and 5' positions via Mitsunobu reactions or enzymatic deoxygenation .

N-Benzoylation : Protection of the cytidine base using benzoyl chloride under anhydrous conditions to prevent unwanted side reactions .

5'-Azide introduction : Substitution of the 5'-hydroxyl group with an azide via nucleophilic displacement (e.g., using NaN₃ and a phosphine catalyst) .
Key analytical tools for validation include ¹H/¹³C-NMR (to confirm regioselectivity) and HPLC-MS (to assess purity >98%) .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H-NMR (δ 8.0–8.5 ppm for benzoyl protons; δ 5.5–6.5 ppm for ribose protons) and ¹³C-NMR (carbonyl peaks at ~167 ppm) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ calculated for C₁₆H₁₆N₆O₄: 356.12) ensures molecular weight accuracy .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity and detects trace impurities .

Q. What is the mechanistic basis for its role as a viral DNA chain terminator?

  • Methodological Answer : Like 2',3'-dideoxycytidine (ddC), the absence of a 3'-hydroxyl group in this compound prevents phosphodiester bond formation during reverse transcription. To study this:

  • Enzymatic Assays : Use HIV-1 reverse transcriptase (RT) with radiolabeled dNTPs; measure incorporation via gel electrophoresis or scintillation counting .
  • Molecular Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to RT’s active site, highlighting steric clashes caused by the 5'-azido group .

Advanced Research Questions

Q. How does the 5'-azido modification influence antiviral activity and resistance profiles?

  • Methodological Answer :

  • Antiviral Activity : Compare IC₅₀ values against wild-type HIV-1 in MT-4 cells using MTT assays. The azido group may reduce efficacy due to steric hindrance but enhance cellular uptake via click chemistry-mediated targeting .
  • Resistance Studies : Serial passage of HIV in increasing drug concentrations identifies mutations (e.g., K65R in RT) via Sanger sequencing. Cross-resistance with ddC is likely .

Q. Can this compound be applied in next-generation sequencing (NGS) technologies?

  • Methodological Answer :

  • Terminator Design : The 5'-azido group enables bioorthogonal tagging (e.g., Cu-free click chemistry with DBCO-fluorophores) for single-molecule sequencing. Compare termination efficiency to ddCTP using TAS-Seq protocols .
  • Kinetic Analysis : Measure incorporation rates via stopped-flow spectroscopy with fluorescently labeled DNA templates .

Q. What analytical challenges arise in quantifying metabolic stability in biological matrices?

  • Methodological Answer :

  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Major metabolites include debenzoylated and azide-reduced derivatives .
  • Stability Assays : Use simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) to assess hydrolytic degradation. Half-life (t₁/₂) calculations guide prodrug optimization .

Q. How do researchers resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell-Type Specificity : Perform comparative cytotoxicity assays (e.g., CC₅₀ in U937 vs. PBMCs) with ATP-based viability kits. U937 monocytes may show higher tolerance due to upregulated efflux pumps .
  • Mechanistic Studies : Use RNA-seq to identify differential expression of pro-apoptotic genes (e.g., BAX, CASP3) in resistant vs. sensitive lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.